molecular formula C44H88N2O4 B13363286 Di(decan-5-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Di(decan-5-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Cat. No.: B13363286
M. Wt: 709.2 g/mol
InChI Key: AIJKCDFDFOEJLJ-UHFFFAOYSA-N
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Description

Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with the molecular formula C44H88N2O4. This compound is characterized by its long alkyl chains and the presence of a dimethylaminoethyl group, which imparts unique chemical properties. It is primarily used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves a multi-step process. One common method includes the esterification of decanoic acid with a suitable alcohol, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final product is purified through techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination. Industrial production also involves rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially at the dimethylaminoethyl group, where halides or other nucleophiles can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce long alkyl chains and dimethylamino groups into molecules.

    Biology: Studied for its potential as a surfactant in biological systems, aiding in the solubilization of hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with various molecular targets. The dimethylaminoethyl group can interact with biological membranes, altering their permeability and facilitating the transport of other molecules. The long alkyl chains provide hydrophobic interactions, which can stabilize the compound in lipid environments. These properties make it a valuable tool in drug delivery and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its combination of long alkyl chains and a dimethylaminoethyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its structure allows for interactions with both lipid and aqueous environments, which is not commonly found in similar compounds.

Properties

Molecular Formula

C44H88N2O4

Molecular Weight

709.2 g/mol

IUPAC Name

decan-5-yl 10-[(10-decan-5-yloxy-10-oxodecyl)-[2-(dimethylamino)ethyl]amino]decanoate

InChI

InChI=1S/C44H88N2O4/c1-7-11-25-33-41(31-13-9-3)49-43(47)35-27-21-17-15-19-23-29-37-46(40-39-45(5)6)38-30-24-20-16-18-22-28-36-44(48)50-42(32-14-10-4)34-26-12-8-2/h41-42H,7-40H2,1-6H3

InChI Key

AIJKCDFDFOEJLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCC)CCCCC)CCN(C)C

Origin of Product

United States

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